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Introduction to FOBISIN101 and 14-3-3 Proteins

FOBISIN101 (FOurteen-three-three BInding Small molecule INhibitor 101) represents a significant

breakthrough in the targeting of 14-3-3 proteins, a family of conserved regulatory molecules that control

diverse cellular processes through phosphoserine/phosphothreonine-dependent interactions with client

proteins. Discovered through chemical screening of the LOPAC library, FOBISIN101 effectively disrupts

14-3-3 protein-protein interactions (PPIs) and has emerged as a valuable chemical probe for investigating 14-

3-3 biology and therapeutic potential [1]. The 14-3-3 protein family consists of seven isoforms in mammals

(β, ε, γ, η, σ, τ, and ζ) that function as critical signaling hubs by modulating the activity, localization, and

stability of hundreds of client proteins involved in apoptosis, cell cycle progression, and stress response

pathways [1] [2].

The therapeutic relevance of 14-3-3 proteins stems from their dysregulation in human diseases, particularly

in cancer and neurodegenerative disorders. Multiple 14-3-3 isoforms are overexpressed in various cancers,

with 14-3-3ζ specifically correlated with poor prognosis in breast, lung, and head and neck cancers [2]. In

neurological conditions such as Parkinson's and Alzheimer's diseases, altered 14-3-3 client interactions

contribute to pathological processes including α-synuclein toxicity and Tau hyperphosphorylation [2].

FOBISIN101 thus provides a foundational chemical scaffold for developing targeted therapeutic strategies

against 14-3-3-mediated diseases, offering insights into both inhibitor design and 14-3-3 biology.
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Quantitative Binding Affinity Data

Comprehensive biochemical characterization has yielded substantial quantitative data on FOBISIN101's

binding affinity and inhibitory potency across multiple 14-3-3 isoforms and client proteins. The compound

demonstrates consistent mid-micromolar affinity against various 14-3-3 isoforms, with some variation

depending on the specific assay format and client protein being evaluated.

Table 1: Binding Affinity and Inhibitory Potency of FOBISIN101

14-3-3
Isoform

Client
Protein/Assay

Affinity/Potency
(IC₅₀)

Experimental Method Citation

14-3-3ζ PRAS40 9.3 μM ELISA [1]

14-3-3γ PRAS40 16.4 μM ELISA [1]

14-3-3ζ Exoenzyme S
activation

6-19 μM Functional ADP-
ribosyltransferase assay

[1]

14-3-3γ Exoenzyme S
activation

6-19 μM Functional ADP-
ribosyltransferase assay

[1]

Multiple
isoforms

Raf-1 binding Dose-dependent
inhibition

GST affinity chromatography [1]

14-3-3
proteins

R18 peptide
competition

~30% inhibition at 50
μM

SPRi competition assay [3]

The structural characterization of FOBISIN101 bound to 14-3-3ζ (PDB ID: 3RDH) provides critical

insights into its binding mechanism. Key structural parameters from the crystal structure reveal specific

molecular interactions that facilitate 14-3-3 inhibition.

Table 2: Structural Parameters of FOBISIN101-14-3-3ζ Complex
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Parameter Value Significance

Resolution 2.39 Å Allows detailed analysis of binding
interactions

Binding site Amphipathic groove Client protein binding region

Covalent linkage Lys120 X-ray induced reduction creates diazene

adduct

Phosphate

interaction

Lys49, Asn173 Mimics phosphoserine binding

Pyridoxal ring

contact

Ile217 Van der Waals interactions

Space group P6₅ Crystal packing parameters

Unit cell
dimensions

a=b=94.745 Å, c=237.862 Å,
α=β=90°, γ=120°

Crystallographic parameters

Binding Mechanism and Structural Characterization

The molecular mechanism of FOBISIN101 inhibition involves both non-covalent binding and an

unexpected covalent component revealed through structural biology approaches. The compound consists of a

pyridoxal-phosphate moiety linked to a p-aminobenzoate group via an N=N bond, creating a structure

that mimics phosphoserine-containing peptide motifs recognized by 14-3-3 proteins [1]. Crystallographic

analysis of the FOBISIN101-14-3-3ζ complex demonstrated that the double bond linking these moieties

undergoes X-ray-induced reduction during data collection, resulting in covalent linkage to Lys120 within

the binding groove and persistent 14-3-3 inactivation [1] [4].

The binding interactions involve multiple critical contact points within the 14-3-3 binding cleft. The

phosphate group of FOBISIN101 interacts with Lys49 and Asn173, key residues that normally coordinate

phosphorylated client peptides, while the pyridoxal ring makes van der Waals contact with Ile217 [1].

Surprisingly, the covalent adduct formation shifts the phosphate group approximately 4Å from the typical

phosphoserine binding site toward Lys120, suggesting a unique inhibition mechanism that structurally
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disrupts the client protein binding groove [1]. Mutagenesis studies confirmed the importance of Arg56 and

Arg60 in binding non-covalent FOBISIN101, supporting a model where the compound occupies the client

protein binding site through both phosphate-mediated polar interactions and aromatic ring stacking [1].
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Figure 1: Molecular interactions between FOBISIN101 and 14-3-3 binding groove residues

Experimental Protocols and Methodologies

Fluorescence Polarization Screening Assay

The original identification of FOBISIN101 was achieved through a fluorescence polarization-based high-

throughput screening approach targeting 14-3-3/client protein interactions. The experimental workflow

involved:

Assay Principle: Fluorescence polarization measures molecular rotation by detecting changes in

polarized emission, where bound fluorescent ligands rotate more slowly than free ligands, producing

higher polarization values [1].
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Probe Design: A fluorescently labeled pS259-Raf-1 peptide was used as the probe, containing the

recognized 14-3-3 binding motif RSXpSXP [1].

Screening Protocol: The LOPAC library (Library of Pharmacologically Active Compounds) was

screened against 14-3-3γ protein. Compounds were tested at appropriate concentrations (typically 10-

100 μM) in buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM DTT, and 0.05%

Tween-20 [1].

Hit Identification: FOBISIN101 was identified by its ability to reduce fluorescence polarization

values, indicating disruption of the 14-3-3γ/pS259-Raf-1 peptide interaction [1].

Counter-screening: Specificity was confirmed through additional assays excluding fluorescent

interference or non-specific binding effects [1].

Time-Resolved FRRET (TR-FRET) Assay

A highly sensitive homogeneous TR-FRET assay was developed to monitor 14-3-3 interactions with client

proteins like Bad, providing an alternative method for evaluating FOBISIN101 activity:

Assay Components: Europium-labeled 14-3-3ζ serves as FRET donor with Dy647-labeled

phosphorylated Bad peptide (Dy647-LSPFRGRSR[pS]APPNLWA) as FRET acceptor [5].

Assay Optimization: Through titration studies, robust conditions were established with signal-to-

background ratio >20 and Z' values >0.7, making it suitable for high-throughput screening [5].

Miniaturization: The assay was successfully adapted to 1,536-well format for ultra-high-throughput

screening without sacrificing performance [5].

Validation: FOBISIN101 and known peptide inhibitor R18 demonstrated dose-dependent inhibition in

this assay format, validating its utility for compound evaluation [5].
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Figure 2: Experimental workflow for FOBISIN101 identification and characterization

Surface Plasmon Resonance Imaging (SPRi) Methodology

SPRi technology has been applied to screen small molecule microarrays (SMMs) containing FOBISIN101

and related compounds:

Chip Preparation: Gold-coated SPRi chips were functionalized with SH-(PEG)ₙ-COOH and SH-

(PEG)ₙ-OH (1:10 ratio) using thiol-gold chemistry [3].
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Compound Immobilization: Small molecules containing amino or hydroxy groups were covalently

attached via EDC/NHS chemistry, creating microarrays with 250 μM features [3].

Binding Measurements: 14-3-3ζ protein was flowed over the chip surface, and binding was detected

through changes in local refractive index [3].

Specificity Controls: Binding to mutant 14-3-3ζ (K49E) and unrelated proteins (PtpA, BirA) assessed

specificity, while competition with R18 peptide confirmed binding site location [3].

Kinetic Analysis: Real-time binding signals allowed determination of association and dissociation

rates for quantitative affinity measurements [3].

Biological Context and Signaling Pathways

14-3-3 Client Proteins and Cellular Functions

14-3-3 proteins regulate critical cellular processes through interactions with hundreds of client proteins.

FOBISIN101 has demonstrated efficacy in disrupting multiple 14-3-3/client interactions:

Raf-1 Regulation: 14-3-3 binding to pS259-Raf-1 maintains Raf-1 in an inactive state, and

FOBISIN101 disrupts this interaction, potentially affecting MAPK signaling [1].

Apoptosis Control: 14-3-3 sequesters phosphorylated Bad (pS136) in the cytoplasm, preventing its

pro-apoptotic function at mitochondria. FOBISIN101 interferes with this survival mechanism [5] [2].

Metabolic Signaling: 14-3-3 binding to PRAS40 regulates mTOR signaling and cell growth, a

interaction blocked by FOBISIN101 in dose-dependent manner [1].

Bacterial Toxin Activation: 14-3-3 proteins activate Exoenzyme S ADP-ribosyltransferase from

Pseudomonas aeruginosa, a function neutralized by FOBISIN101 with IC₅₀ of 6-19 μM [1].

The therapeutic potential of FOBISIN101 stems from its ability to modulate these diverse pathways,

particularly in disease contexts where 14-3-3/client interactions are dysregulated.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 10 Tech Support

https://arabjchem.org/small-molecule-microarray-screening-methodology-based-on-surface-plasmon-resonance-imaging/
https://arabjchem.org/small-molecule-microarray-screening-methodology-based-on-surface-plasmon-resonance-imaging/
https://arabjchem.org/small-molecule-microarray-screening-methodology-based-on-surface-plasmon-resonance-imaging/
https://arabjchem.org/small-molecule-microarray-screening-methodology-based-on-surface-plasmon-resonance-imaging/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3207012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182712/
https://www.smolecule.com/products/s11208457?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cell Survival Pathway

Akt Activation

promotes

Raf-1 Regulation

modulates

Apoptosis Pathway

Bad Phosphorylation

inhibits

Cell Growth Pathway

PRAS40 Binding

regulates

FOBISIN101

disrupts releasesinhibits blocks

Click to download full resolution via product page

Figure 3: Key signaling pathways modulated by FOBISIN101 through 14-3-3 inhibition

Disease Relevance and Therapeutic Implications

The pathophysiological significance of 14-3-3 proteins underscores the potential therapeutic value of

FOBISIN101 and related inhibitors:

Oncogenic Signaling: 14-3-3ζ is overexpressed in multiple cancer types and promotes tumor

progression through interactions with oncogenic pathways. In breast cancer, 14-3-3ζ binds the p85

subunit of PI3 kinase, enhancing Akt activation and cell survival [2]. 14-3-3 proteins also inactivate

tumor suppressors like p53 and p21, further supporting malignant transformation [2].

Neurodegenerative Mechanisms: In Parkinson's disease, impaired 14-3-3 binding to LRRK2 and α-

synuclein contributes to dopaminergic neuron toxicity [2]. Alzheimer's disease involves enhanced 14-

3-3 binding to hyperphosphorylated Tau protein in neurofibrillary tangles [2].

Novel Therapeutic Concept: The unexpected X-ray induced covalent modification of 14-3-3 by

FOBISIN101 suggests a unique approach for developing radiation-triggered therapeutic agents against

14-3-3-mediated diseases [1] [4].

Conclusion and Future Perspectives

FOBISIN101 represents a foundational chemical scaffold for 14-3-3 PPI inhibition with demonstrated

efficacy across multiple biochemical and cellular contexts. Its mid-micromolar binding affinity, combined
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with its unique covalent inhibition mechanism under specific conditions, provides valuable insights for

future inhibitor development. The comprehensive experimental methodologies established for characterizing

FOBISIN101 activity—from fluorescence polarization and TR-FRET to SPRi and structural biology—create

a robust framework for evaluating next-generation 14-3-3 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 10 Tech Support

https://www.smolecule.com/products/s11208457?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3207012/
https://arabjchem.org/small-molecule-microarray-screening-methodology-based-on-surface-plasmon-resonance-imaging/
https://www.rcsb.org/structure/3RDH
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751221/
https://www.smolecule.com/products/b11208457#fobisin-101-binding-affinity
https://www.smolecule.com/products/b11208457#fobisin-101-binding-affinity
https://www.smolecule.com/products/b11208457#fobisin-101-binding-affinity
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s11208457?utm_src=pdf-bulk
https://www.smolecule.com/products/s11208457?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 10 Tech Support

https://www.smolecule.com/products/s11208457?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

